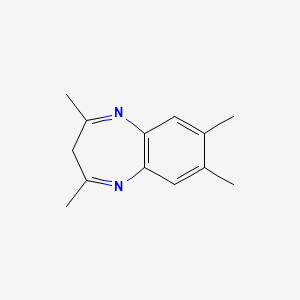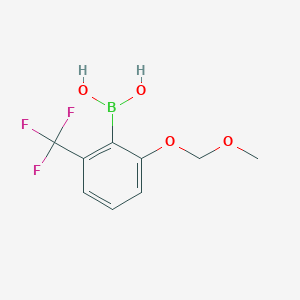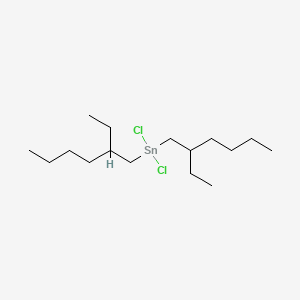
Bis(2-ethylhexyl)tin dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl)tin dichloride: is an organotin compound with the molecular formula C16H34Cl2Sn. It is a derivative of tin and is characterized by the presence of two 2-ethylhexyl groups attached to the tin atom along with two chlorine atoms. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)tin dichloride typically involves the reaction of tin tetrachloride with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+2C8H17OH→(C8H17)2SnCl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethylhexyl)tin dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl)tin dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers
Wirkmechanismus
The mechanism of action of bis(2-ethylhexyl)tin dichloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Membrane Interaction: It can disrupt cellular membranes, leading to cell lysis or apoptosis.
Signal Transduction: The compound can interfere with cellular signaling pathways, affecting cell growth and differentiation
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl)tin dichloride can be compared with other organotin compounds such as:
- Dimethyltin dichloride
- Dibutyltin dichloride
- Dioctyltin dichloride
Uniqueness:
- This compound has unique properties due to the presence of the 2-ethylhexyl groups, which provide steric hindrance and affect its reactivity and interaction with other molecules.
- Dimethyltin dichloride and dibutyltin dichloride have smaller alkyl groups, leading to different reactivity and applications.
- Dioctyltin dichloride has larger alkyl groups, which can affect its solubility and interaction with biological systems .
Eigenschaften
CAS-Nummer |
25430-97-1 |
|---|---|
Molekularformel |
C16H34Cl2Sn |
Molekulargewicht |
416.1 g/mol |
IUPAC-Name |
dichloro-bis(2-ethylhexyl)stannane |
InChI |
InChI=1S/2C8H17.2ClH.Sn/c2*1-4-6-7-8(3)5-2;;;/h2*8H,3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
AETSVNICMJFWQY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)C[Sn](CC(CC)CCCC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)


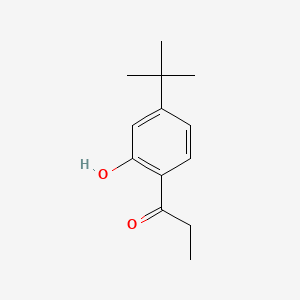
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
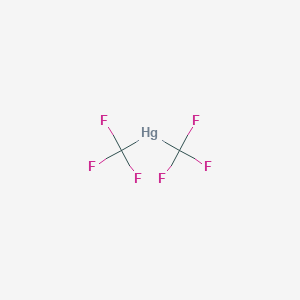
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)

![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
